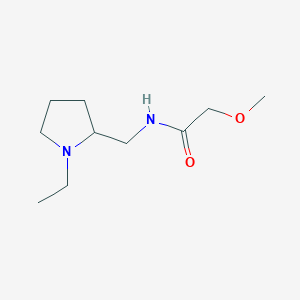
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a nitro group, a methyl group, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methyl-3-nitrobenzaldehyde and 4-hydroxybenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group
Hydroxy derivative: Formed by the reduction of the carbonyl group
Substituted derivatives: Formed by nucleophilic aromatic substitution
Aplicaciones Científicas De Investigación
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also inhibit certain enzymes or receptors, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-nitrophenol: Shares the nitro and methyl groups but lacks the benzoic acid moiety.
4-Methoxyphenylacryloylbenzoate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(E)-4-(3-(4-Methyl-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the benzoic acid moiety allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C17H13NO5 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
4-[(E)-3-(4-methyl-3-nitrophenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H13NO5/c1-11-2-6-14(10-15(11)18(22)23)16(19)9-5-12-3-7-13(8-4-12)17(20)21/h2-10H,1H3,(H,20,21)/b9-5+ |
Clave InChI |
CIWIUUICQAIRCO-WEVVVXLNSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
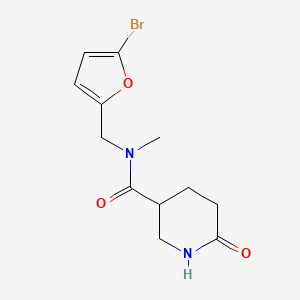
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
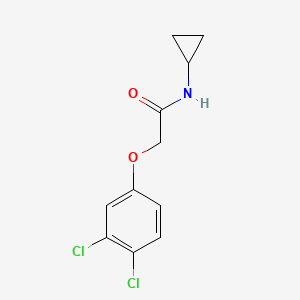
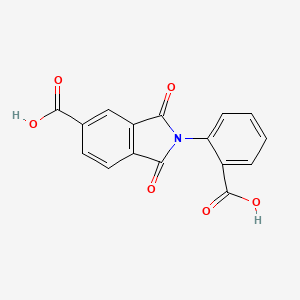



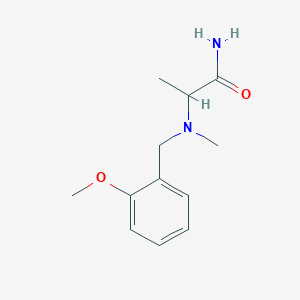

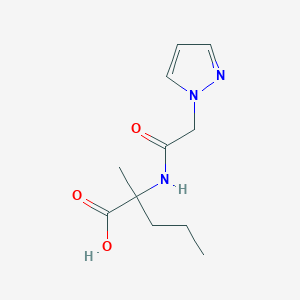
![4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912146.png)
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)
